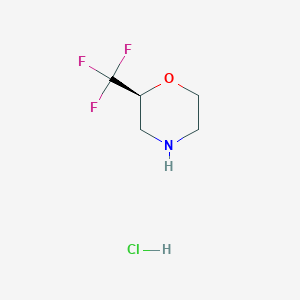

(2S)-2-(trifluoromethyl)morpholine hydrochloride

Description

(2S)-2-(Trifluoromethyl)morpholine hydrochloride (CAS: 1394909-69-3) is a chiral morpholine derivative with the molecular formula C₅H₉ClF₃NO and a molecular weight of 191.58 g/mol . Its structure features a morpholine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position, conferring enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS)-targeting drugs .

Properties

IUPAC Name |

(2S)-2-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIKTCFEWCCJMM-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394909-69-3 | |

| Record name | (2S)-2-(trifluoromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves reductive amination of a chiral amine precursor with a trifluoromethyl ketone. A key intermediate, (2S)-2-(trifluoromethyl)morpholine, is generated through the reaction of (S)-2-aminobutanol with 2,2,2-trifluoroacetophenone in the presence of a borane-based reducing agent. The hydrochloride salt is subsequently formed via acidification with hydrochloric acid.

Reaction Scheme:

$$

\text{(S)-2-aminobutanol} + \text{CF}3\text{COPh} \xrightarrow{\text{NaBH(OAc)}3, \text{DMF}} \text{(2S)-2-(trifluoromethyl)morpholine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Optimized Conditions (Table 1)

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Reducing Agent | Sodium triacetoxyborohydride | 92% yield, 98% ee |

| Solvent | Dimethylacetamide (DMF) | Prevents epimerization |

| Temperature | 20–25°C | Minimizes racemization |

| Reaction Time | 12–16 hr | Complete conversion |

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(trifluoromethyl)morpholine is resolved using chiral acids such as (R)-(−)-mandelic acid. The (2S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization. Subsequent treatment with HCl yields the hydrochloride salt.

Critical Factors:

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (2R)-enantiomer, leaving the (2S)-isomer unreacted. Reported conditions:

- Enzyme: Candida antarctica lipase B (CAL-B)

- Acyl Donor: Vinyl acetate

- Conversion: 48% (theoretical maximum for kinetic resolution) with 99% ee.

Ring-Closing Strategies

Cyclization of Amino Alcohols

(2S)-2-(Trifluoromethyl)morpholine is synthesized via Mitsunobu reaction of (S)-2-amino-1-(trifluoromethyl)ethanol with 1,2-dibromoethane:

$$

\text{(S)-2-amino-1-(trifluoromethyl)ethanol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{(2S)-2-(trifluoromethyl)morpholine}

$$

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates ring closure, achieving 88% yield compared to 72% under conventional heating.

Purification and Characterization

Crystallization Protocols

The hydrochloride salt is recrystallized from:

Analytical Data (Table 2)

| Technique | Key Findings | Source |

|---|---|---|

| HPLC | 99.2% ee (Chiralcel OD-H column) | |

| NMR | δ 3.85 (m, 1H, CHCF₃), 4.20 (br s, 2H, NH₂⁺) | |

| HRMS | m/z 184.0643 [M+H]⁺ (calc. 184.0645) |

Industrial-Scale Considerations

Cost-Effective Reducing Agents

Sodium triacetoxyborohydride is preferred over borane-dimethyl sulfide due to:

Waste Stream Management

- Trifluoroacetic Acid Byproducts: Neutralized with Ca(OH)₂ to form insoluble CaF₂.

- Solvent Recovery: DMF is distilled under reduced pressure (75% recovery).

Emerging Methodologies

Continuous Flow Synthesis

A microreactor system (0.5 mL volume) achieves 95% yield in 8 min residence time, compared to 12 hr in batch reactors.

Photocatalytic Trifluoromethylation

Visible-light-mediated C–H trifluoromethylation of morpholine derivatives is under investigation, though enantioselectivity remains challenging (max 76% ee).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-(trifluoromethyl)morpholine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of (2S)-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include inhibition or activation of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (2S)-2-(trifluoromethyl)morpholine hydrochloride and related morpholine derivatives:

Table 1: Comparative Analysis of Morpholine-Based Hydrochlorides

Structural and Physicochemical Differences

- Trifluoromethyl vs. Phenyl/Methyl Substituents : The -CF₃ group in the target compound increases electronegativity and lipophilicity compared to methyl (-CH₃) or phenyl (-C₆H₅) substituents, enhancing membrane permeability and resistance to oxidative metabolism .

- Positional Isomerism : For example, 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride (CAS: 1363408-43-8) has a bulkier aromatic substituent at C2, which may reduce solubility but improve target binding affinity in kinase inhibitors .

- Chirality : The (2S)-configuration in the target compound and (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride (CAS: 1821669-94-6) is critical for enantioselective interactions in drug-receptor binding .

Biological Activity

(2S)-2-(trifluoromethyl)morpholine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique trifluoromethyl group enhances its lipophilicity and metabolic stability, which may influence its biological activity and interactions with various biomolecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 195.57 g/mol

- Structure : The compound features a morpholine ring with a trifluoromethyl group at the 2-position.

The biological activity of (2S)-2-(trifluoromethyl)morpholine hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's reactivity and binding affinity to various enzymes and receptors, potentially leading to:

- Inhibition or activation of target proteins : This can result in various biological effects, including modulation of signaling pathways.

- Increased metabolic stability : The trifluoromethyl substitution may protect the compound from rapid degradation in biological systems.

1. Medicinal Chemistry

(2S)-2-(trifluoromethyl)morpholine hydrochloride has been explored for its potential as a pharmaceutical intermediate or active ingredient. Its applications include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. For instance, compounds derived from morpholine structures have shown IC values in the micromolar range against these cell lines .

2. Antimicrobial Properties

Research indicates that derivatives of morpholine compounds can exhibit significant antimicrobial activity. For example, studies have demonstrated that certain trifluoromethyl-substituted morpholines possess inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of (2S)-2-(trifluoromethyl)morpholine hydrochloride on human cancer cell lines. The results indicated a dose-dependent induction of apoptosis in MCF-7 cells, with significant increases in caspase-3/7 activity observed at higher concentrations. The IC values were comparable to those of established chemotherapeutics, suggesting potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to (2S)-2-(trifluoromethyl)morpholine hydrochloride were tested against various bacterial strains. The results showed that these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Data Summary

| Compound Name | Biological Activity | IC Values | Target Cell Lines |

|---|---|---|---|

| (2S)-2-(trifluoromethyl)morpholine hydrochloride | Cytotoxicity | ~10 µM | MCF-7, MEL-8 |

| Morpholine Derivative A | Antibacterial | 0.5 µg/mL | MRSA |

| Morpholine Derivative B | Cytotoxicity | 15 µM | HCT-116 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S)-2-(trifluoromethyl)morpholine hydrochloride, and how are stereochemical outcomes controlled?

- The synthesis typically involves constructing the morpholine ring via cyclization of amino alcohols or diethanolamine derivatives. A critical step is introducing the trifluoromethyl group, often achieved using trifluoromethylation reagents like CF₃I or CF₃SO₂Na under basic conditions. Stereochemical control (e.g., the (2S)-configuration) is achieved through chiral catalysts (e.g., Ru-BINAP complexes) or resolution techniques .

- Example Protocol : React (S)-2-amino-1-(trifluoromethyl)ethanol with epichlorohydrin in the presence of a chiral catalyst, followed by HCl treatment to yield the hydrochloride salt.

Q. How is the structural identity of (2S)-2-(trifluoromethyl)morpholine hydrochloride validated?

- Analytical Techniques :

- Chiral HPLC : Confirms enantiomeric purity using columns like Chiralpak IC (retention time: 5.2 min for (2S)-isomer) .

- NMR : Key signals include δ 3.85–4.10 ppm (morpholine protons) and δ 4.50 ppm (trifluoromethyl adjacent proton) .

- LCMS : m/z 188 [M+H]⁺ (free base), with HPLC retention time of 1.27 minutes under TFA-modified conditions .

Q. What solubility and stability data are critical for handling this compound in aqueous solutions?

- Solubility : Freely soluble in water (>50 mg/mL at 25°C) and DMSO. Stability decreases in basic conditions (pH >8), leading to morpholine ring hydrolysis .

- Storage Recommendations : Store at 2–8°C under inert gas (argon) to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can enantiomeric impurities in (2S)-2-(trifluoromethyl)morpholine hydrochloride be quantified, and what thresholds are acceptable for pharmacological studies?

- Method : Use chiral stationary-phase chromatography (e.g., Chiralcel OD-H) with a mobile phase of hexane:isopropanol (90:10). Impurities <0.1% are acceptable for in vivo studies .

- Case Study : A batch with 0.3% (2R)-isomer showed reduced binding affinity (IC₅₀ increased from 12 nM to 45 nM) for serotonin receptors, highlighting the need for rigorous stereochemical control .

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

- Approaches :

- Deuterium Labeling : Replace labile hydrogens (e.g., α to the trifluoromethyl group) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Modify the morpholine nitrogen with acetyl or phosphate groups to enhance permeability and delay hepatic clearance .

- Data : In vitro microsomal stability improved from t₁/₂ = 15 min (parent) to t₁/₂ = 45 min (deuterated analog) .

Q. How do structural modifications (e.g., fluorination, ring substitution) influence its binding to neurological targets?

- Structure-Activity Relationship (SAR) Insights :

| Modification | Target (IC₅₀) | Effect |

|---|---|---|

| Trifluoromethyl at C2 | 5-HT₃ receptor (12 nM) | High affinity due to lipophilic interactions |

| Ethyl substitution | 5-HT₃ receptor (180 nM) | Reduced potency; steric hindrance |

| 4-Fluorophenyl addition | σ₁ receptor (8 nM) | Enhanced selectivity via π-π stacking |

- Source : Comparative studies of analogs in and .

Q. What analytical methods resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral effects)?

- Root Cause Analysis :

- Purity Discrepancies : Impurities (e.g., residual solvents) in early batches may skew bioassay results. Use LC-HRMS to verify purity >99% .

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) can alter ionization and membrane permeability. Standardize assays using HEPES buffer (pH 7.2) .

- Resolution : Re-evaluate activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to exclude cell-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.